Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate is a complex organic compound with a molecular formula of C19H26N2O6. This compound is characterized by the presence of a tert-butyl group, a nitrophenoxy group, and a cyclohexanecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate involves multiple steps. One common synthetic route includes the reaction of cyclohexanecarboxylic acid with tert-butyl chloroformate to form tert-butyl cyclohexanecarboxylate. This intermediate is then reacted with 4-nitrophenol and a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate can be compared with similar compounds such as:
Tert-butyl 4-[(E)-but-1-en-3-yl]piperidine-1-carboxylate: This compound has a similar tert-butyl group but differs in its core structure and functional groups.
Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]ethyl}amino)methyl]cyclohexanecarboxylate: This compound shares the cyclohexanecarboxylate moiety but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C19H26N2O6 |
---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
tert-butyl 1-[[(4-nitrophenoxy)carbonylamino]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C19H26N2O6/c1-18(2,3)27-16(22)19(11-5-4-6-12-19)13-20-17(23)26-15-9-7-14(8-10-15)21(24)25/h7-10H,4-6,11-13H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
AHNBENQYIATZPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CCCCC1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.